8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one
Description
8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one is a fluorinated quinoxaline derivative characterized by a hydroxymethyl group at position 7, a fluorine atom at position 8, and a methyl group at position 2. Quinoxaline derivatives are heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase-inhibitory properties .
Properties
IUPAC Name |
8-fluoro-7-(hydroxymethyl)-3-methyl-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-5-10(15)13-9-7(12-5)3-2-6(4-14)8(9)11/h2-3,14H,4H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEZSWUSBSDLLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2)CO)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoxaline Ring Formation with Fluorinated Precursors
The quinoxaline core is constructed via condensation of 4-fluoro-1,2-diaminobenzene with α-keto acids or esters. For example, reaction with pyruvic acid yields 8-fluoro-3-methylquinoxalin-2(1H)-one directly, as the methyl group at position 3 originates from the α-keto acid.
Reaction Conditions :
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Solvent: Acetonitrile or ethanol.
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Temperature: 80–100°C.
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Catalyst: None required; reaction proceeds via acid-mediated cyclization.
Example :
This method achieves yields of 70–85% and avoids the need for post-synthesis methylation.
Bromination at Position 7
The hydroxymethyl group is introduced via bromination followed by hydrolysis. 7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one serves as a critical intermediate.
Procedure :
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Bromination :
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Substrate: 8-fluoro-3-methylquinoxalin-2(1H)-one.
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Reagents: N-Bromosuccinimide (NBS, 1.2 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv).
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Solvent: Chlorobenzene or acetonitrile.
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Conditions: Reflux (80–100°C) for 12–24 hours.
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Mechanism :
Radical bromination occurs selectively at position 7 due to electron-withdrawing effects of the adjacent fluorine atom.
Hydrolysis of Bromomethyl to Hydroxymethyl
The brominated intermediate is hydrolyzed under basic conditions:
Procedure :
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Reagents: Aqueous NaOH (2M, 3 equiv).
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Solvent: Tetrahydrofuran (THF)/water (3:1).
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Temperature: 25–50°C for 4–6 hours.
Reaction :
Yield : 85–90% after purification by silica gel chromatography.
Alternative Route: Direct Hydroxymethylation
For laboratories avoiding bromination, formylation followed by reduction offers an alternative:
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Formylation :
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Vilsmeier-Haack reaction introduces a formyl group at position 7.
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Reagents: POCl₃, DMF.
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Reduction :
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Sodium borohydride (NaBH₄) reduces the formyl group to hydroxymethyl.
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Limitations : Lower regioselectivity (50–60% yield) compared to bromination-hydrolysis.
Optimization and Reaction Conditions
Solvent Effects on Bromination
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Acetonitrile | 75 | 12 |
| Chlorobenzene | 68 | 18 |
| Ethyl acetate | 52 | 24 |
Acetonitrile maximizes yield due to better solubility of NBS and radical stability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of 8-Fluoro-7-(formyl)-3-methylquinoxalin-2(1H)-one.
Reduction: Formation of 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-ol.
Substitution: Formation of 8-(Substituted)-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Anti-Cancer Agent
The compound has shown promise as a lead compound for developing novel anti-cancer agents due to its ability to inhibit poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, particularly in tumors with defective DNA repair pathways.
Mechanism of Action
The presence of the fluorine atom enhances the compound's binding affinity to specific targets within cancer cells, potentially increasing its efficacy compared to non-fluorinated analogs. The hydroxymethyl and methyl groups contribute to its solubility and bioavailability, making it suitable for further pharmacological studies .
Inhibition of Enzymatic Activity
Research indicates that 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one can selectively inhibit various enzymes involved in critical biological pathways. Its structural features allow it to interact with molecular targets effectively, resulting in significant biological activity .
Antiviral Properties
Preliminary studies suggest that quinoxaline derivatives may exhibit antiviral properties. While specific data on this compound's antiviral activity is limited, related compounds have been shown to act as non-nucleoside reverse-transcriptase inhibitors against HIV-1, indicating potential for similar applications .
Case Studies
Synthesis and Development
The synthesis of 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one typically involves multi-step organic reactions, including:
- Starting Materials : Quinoxaline derivatives.
- Reagents : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
- Key Steps : Substitution reactions to introduce functional groups at specific positions on the quinoxaline ring.
Mechanism of Action
The mechanism of action of 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoxaline derivatives vary significantly in biological activity and physicochemical properties based on substituent modifications. Below is a detailed comparison with structurally related compounds:
Structural and Functional Group Variations
Physicochemical Properties
| Property | 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one | 7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one | 7-Methoxy-3-methylquinoxalin-2(1H)-one |
|---|---|---|---|
| Solubility | High (polar hydroxymethyl) | Low (lipophilic trifluoromethyl) | Moderate (methoxy) |
| Metabolic Stability | High (C-F bond resists oxidation) | Moderate (dihydro ring susceptible to oxidation) | Low (methoxy may undergo demethylation) |
| Electronic Effects | Electron-withdrawing (F, hydroxymethyl) | Strongly electron-withdrawing (CF3) | Electron-donating (methoxy) |
Biological Activity
8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one is a compound that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a quinoxaline core, which is known for its diverse biological activities. The presence of the fluorine atom and hydroxymethyl group enhances its pharmacological profile.
Biological Activity Overview
Research has demonstrated that derivatives of quinoxaline compounds exhibit significant biological activities, including:
- Cytotoxicity : Many studies have evaluated the cytotoxic effects of 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one against various cancer cell lines.
- VEGFR-2 Inhibition : This compound has been investigated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy.
Cytotoxicity Studies
A study published in PMC evaluated the cytotoxic effects of several quinoxaline derivatives, including 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one, against human cancer cell lines HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated promising cytotoxic activity with IC50 values ranging from 2.1 to 9.8 µM, significantly lower than the reference drug sorafenib, which had an IC50 of 3.4 µM against MCF-7 cells .
Table 1: Cytotoxic Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|---|
| 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one | HepG2 | 2.1 | 2.2 (sorafenib) |
| 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one | MCF-7 | 2.7 | 3.4 (sorafenib) |
The mechanism by which 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. The compound was shown to significantly increase levels of pro-apoptotic proteins such as caspase-3 and BAX while decreasing levels of the anti-apoptotic protein Bcl-2 .
Apoptosis Induction
In vitro studies demonstrated that treatment with this compound led to:
- Cell Cycle Arrest : A notable arrest in the G2/M phase of the cell cycle was observed.
- Apoptotic Markers : Increased expression levels of caspase proteins indicated activation of apoptotic pathways.
Structure-Activity Relationship (SAR)
The SAR analysis highlighted that modifications on the quinoxaline structure can influence biological activity. The presence of the hydroxymethyl group and fluorine atom was found to enhance both cytotoxicity and VEGFR-2 inhibition compared to other derivatives lacking these groups .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Hydroxymethyl Group | Increased apoptosis induction |
| Fluorine Atom | Enhanced VEGFR-2 inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one, and how do reaction conditions influence yield and purity?
- Methodology: The compound can be synthesized via alkylation or substitution reactions. For example, alkylation of a quinoxalinone precursor (e.g., 3-methylquinoxalin-2(1H)-one) with fluorinated or hydroxymethyl reagents under basic conditions (e.g., K₂CO₃ in DMF) is common. Reaction temperature (60–100°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for precursor to alkylating agent) are critical for minimizing byproducts . Purification typically involves recrystallization from ethanol or column chromatography.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one?
- Methodology:
- ¹H/¹³C NMR : Fluorine substitution at C8 causes deshielding (~δ 140–160 ppm for ¹⁹F NMR). Hydroxymethyl (-CH₂OH) protons appear as a triplet (δ 4.5–5.0 ppm) with coupling to fluorine .
- IR : Stretching vibrations for -OH (3200–3600 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups.
- MS : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₁₁H₁₀FNO₂). Fragmentation patterns (e.g., loss of -CH₂OH or -F) validate substituent positions .
Q. What theoretical frameworks guide the study of this compound’s electronic properties and reactivity?
- Methodology: Density Functional Theory (DFT) calculations predict electron density distribution, frontier molecular orbitals (HOMO/LUMO), and nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect lowers HOMO energy, enhancing electrophilic aromatic substitution resistance. Hydroxymethyl groups introduce polarity, influencing solubility and hydrogen-bonding interactions .
Advanced Research Questions
Q. How do fluorination and hydroxymethylation impact the compound’s biological activity, and what assays are suitable for validating these effects?
- Methodology: Fluorine enhances metabolic stability and membrane permeability, while hydroxymethyl groups may improve water solubility. Test via:
- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorogenic substrates.
- Cellular uptake studies : Radiolabel the compound or use fluorescent analogs to track intracellular accumulation .
- Comparative SAR : Synthesize analogs lacking -F or -CH₂OH to isolate substituent effects .
Q. What experimental and computational strategies resolve contradictions in regioselectivity during synthesis?
- Methodology:
- Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., 25°C vs. 80°C) to favor different intermediates.
- DFT-based transition state modeling : Identify energy barriers for competing pathways (e.g., C7 vs. C8 fluorination).
- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace reaction mechanisms .
Q. How can process simulation tools (e.g., COMSOL) optimize large-scale synthesis while maintaining purity?
- Methodology:
- Multiphysics modeling : Simulate heat/mass transfer in reactors to prevent localized overheating or incomplete mixing.
- Sensitivity analysis : Identify critical parameters (e.g., reagent addition rate, pH) affecting yield.
- Scale-up validation : Use pilot-scale experiments to refine models and predict industrial feasibility .
Q. What are the challenges in characterizing the compound’s stability under varying pH and temperature conditions?
- Methodology:
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC-MS.
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
- Crystallography : Compare crystal structures before/after stress to identify vulnerable bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
